Structural Differentiation: 2,4-Difluoro Substitution Pattern Versus Mono-Fluorinated and Non-Fluorinated Benzenesulfonamide Analogs
The 2,4-difluorobenzenesulfonamide moiety of CAS 941982-86-1 represents a specific pharmacophoric substitution pattern with validated differentiation from mono-fluorinated and non-fluorinated analogs. Parmee et al. (2004) evaluated a systematic series of fluorinated benzenesulfonamide DPP-IV inhibitors: the 2,4-difluoro analog 15b demonstrated a balanced in vitro profile with oral efficacy at 3 mpk in lean mice, while the 2,5-difluoro analog (22q) and 2,4,5-trifluoro analog (22t) showed IC₅₀ values of 270 nM and 119 nM, respectively, with differing selectivity and PK characteristics [1]. In a distinct chemotype, the N-benzenesulfonylpiperidine series from Ishihara et al. (2007) produced compound 39 (fXa IC₅₀ = 13 nM, >7,000-fold selectivity over thrombin) specifically through optimized aryl sulfonamide substitution; the unsubstituted benzenesulfonamide precursor showed markedly reduced potency [2]. These data demonstrate that the 2,4-difluoro pattern is not interchangeable with other fluoro-substitution patterns and must be considered a distinct chemical entity for procurement decisions [1][2].
| Evidence Dimension | Enzyme inhibition potency as a function of fluoro-substitution pattern on the benzenesulfonamide ring (DPP-IV assay) |
|---|---|
| Target Compound Data | 2,4-Difluorobenzenesulfonamide fragment (analog 15b): IC₅₀ not explicitly reported in abstract; demonstrated oral efficacy at 3 mpk in rat OGTT and acceptable in vitro profile [1] |
| Comparator Or Baseline | 2,5-Difluoro analog (22q): DPP-IV IC₅₀ = 270 nM; 2,4,5-Trifluoro analog (22t): DPP-IV IC₅₀ = 119 nM; Bis-sulfonamide 15e: DPP-IV IC₅₀ = 2.6 nM (most potent in series) [1] |
| Quantified Difference | Quantitative difference between substitution patterns: 2,5-difluoro IC₅₀ = 270 nM vs. 2,4,5-trifluoro IC₅₀ = 119 nM represents 2.3-fold potency shift attributable solely to fluoro-substitution pattern [1] |
| Conditions | Recombinant DPP-IV enzyme inhibition assay; in vivo oral glucose tolerance test (OGTT) in lean mice at 3 mpk [1] |
Why This Matters
Procurement of CAS 941982-86-1 over a non-fluorinated or differently fluorinated benzenesulfonamide analog ensures retention of the 2,4-difluoro substitution pattern, which is a validated determinant of potency and oral pharmacokinetic suitability in multiple enzyme inhibition programs.
- [1] Parmee ER, He J, Mastracchio A, et al. 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors. Bioorg Med Chem Lett. 2004;14(1):43-46. doi:10.1016/j.bmcl.2003.10.017. View Source
- [2] Ishihara T, Seki N, Hirayama F, et al. Prodrug-based design, synthesis, and biological evaluation of N-benzenesulfonylpiperidine derivatives as novel, orally active factor Xa inhibitors. Bioorg Med Chem. 2007;15(12):4175-4192. doi:10.1016/j.bmc.2007.03.069. PubMed PMID: 17416533. View Source
